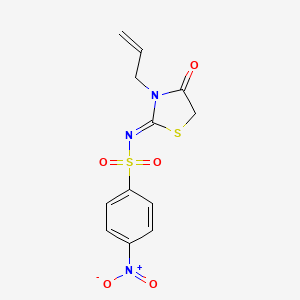![molecular formula C18H17N3O2S B5841737 N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE](/img/structure/B5841737.png)
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves the condensation of 1-methyl-1,3-benzodiazole with appropriate acylating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to active sites, inhibiting enzyme activity and disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Telmisartan: 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structural features and the presence of both benzimidazole and acetamide functionalities. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .
Propiedades
IUPAC Name |
N-[4-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)19-14-9-7-13(8-10-14)17(23)11-24-18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNKJHJSXUEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BIS[(5E)-5H-INDENO[1,2-B]PYRIDIN-5-YLIDENE]HYDRAZINE](/img/structure/B5841665.png)

![2-(3,4,5-TRIMETHOXYPHENYL)-3-{[(3,4,5-TRIMETHOXYPHENYL)METHYLENE]AMINO}-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B5841684.png)


![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)
![(2E)-N-[4-(aminosulfonyl)phenyl]-3-(2-chlorophenyl)-2-propenamide](/img/structure/B5841701.png)



![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![(1Z)-N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
